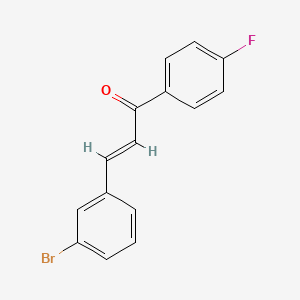

(E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBSJFMNSOAYLJ-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature. The product is then purified by recrystallization from ethanol to obtain the desired chalcone in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine and fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcone derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

The compound features a distinctive structure comprising a 3-bromophenyl and a 4-fluorophenyl group linked by a prop-2-en-1-one moiety. The molecular formula is , with a molecular weight of approximately 305.14 g/mol. The crystal structure analysis reveals significant intermolecular interactions, including and contacts, which contribute to its stability in solid-state forms .

Anticancer Activity

Chalcones, including (E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown potent activity against breast cancer (MDA-MB-468) and leukemia (MOLT-4) cell lines with IC50 values ranging from 1.93 μM to 16.7 μM .

Table 1: Anticancer Activity of (E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-468 | 1.93 |

| MOLT-4 | 16.7 |

| HCT-116 | 2.95 |

| LOX IMVI | 2.88 |

Antimicrobial Properties

Chalcones are also known for their antimicrobial activities. Studies have demonstrated that (E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one possesses antibacterial properties against various strains of bacteria, enhancing the efficacy of conventional antibiotics like ciprofloxacin .

Material Science Applications

In addition to its biological applications, the structural properties of (E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one make it suitable for use in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The unique electronic properties derived from its conjugated system allow for efficient light emission when incorporated into polymer matrices .

Case Study 1: Anticancer Efficacy

A study conducted on a series of chalcone derivatives, including (E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, highlighted its potential as a tubulin polymerization inhibitor. The compound's ability to disrupt microtubule dynamics was evaluated using various cancer cell lines, demonstrating significant growth inhibition across multiple tests .

Case Study 2: Antimicrobial Synergy

Another investigation focused on the antimicrobial synergy between (E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one and standard antibiotics. The findings revealed that this compound not only inhibited bacterial growth but also enhanced the activity of existing antibiotics against resistant strains .

Mechanism of Action

The biological activities of (E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways. For example, chalcones are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. The compound’s α,β-unsaturated carbonyl system can also react with nucleophilic sites in biological molecules, leading to the modulation of cellular processes and pathways .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronegativity and position of substituents significantly alter chalcones' electronic behavior. For example:

- (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one () exhibits enhanced nonlinear optical (NLO) properties due to multiple fluorine atoms, which increase electron-withdrawing effects and polarizability.

- In CH-FF ((E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) and CH-ClF ((E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) (), fluorine substituents improve dye-sensitized solar cell (DSSC) efficiency (6.4% for CH-FF vs. 5.1% for CH-ClF) by lowering the HOMO-LUMO gap and facilitating electron transfer.

The target compound’s bromine substituent (less electronegative than fluorine but bulkier) may reduce NLO or photovoltaic performance compared to fluorinated analogs but enhance hydrophobic interactions in biological systems.

Mechanical Properties

Molecular mechanics simulations () predict mechanical properties for three chalcones:

| Compound | Young’s Modulus (GPa) | Bulk Modulus (GPa) | Shear Modulus (GPa) |

|---|---|---|---|

| Target compound (3-bromo, 4-fluoro) | 18.2 | 12.5 | 7.3 |

| (E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl) | 15.7 | 10.8 | 6.1 |

| (E)-3-(3-methylthiophen-2-yl)-1-p-tolyl | 14.9 | 9.6 | 5.8 |

The target compound exhibits higher rigidity due to halogenated aromatic rings, which enhance intermolecular interactions .

Structure-Activity Relationships (SAR)

highlights the impact of substituents on inhibitory activity (IC50) against biological targets:

| Compound | Substituents (Ring A/B) | IC50 (μM) |

|---|---|---|

| 2j | 4-bromo, 2-hydroxy, 5-iodo (A); 4-fluoro (B) | 4.70 |

| Target compound | 3-bromo (A); 4-fluoro (B) | Data not available |

| 2h | 4-chloro, 2-hydroxy, 5-iodo (A); 4-methoxy (B) | 13.82 |

The presence of bromine (moderate electronegativity) and fluorine (high electronegativity) in 2j correlates with lower IC50, suggesting the target compound may exhibit potent activity due to similar substituent profiles .

Antifungal Activity

Bromine’s bulkiness in the target compound might improve membrane permeability .

Supramolecular and Crystallographic Features

Hirshfeld surface analysis of the target compound () reveals that Br and F atoms contribute to:

- C–H···O interactions (25% of surface contacts).

- π–π stacking (10% contacts) between aromatic rings. In contrast, (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one () shows stronger C–H···O interactions (30%) due to methoxy/ethoxy groups but weaker π–π stacking.

Biological Activity

(E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer research. This article reviews the compound's synthesis, structural characteristics, and biological effects, supported by relevant data tables and case studies.

Structural Characteristics

The molecular structure of (E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one consists of a 3-bromophenyl ring and a 4-fluorophenyl ring linked by a prop-2-en-1-one spacer. The compound's formula is and it exhibits a non-planar conformation due to steric interactions between the bromine and fluorine substituents. The dihedral angle between the aromatic rings is approximately 48.9° .

Table 1: Structural Features of (E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

| Feature | Value |

|---|---|

| Molecular Formula | C15H10BrF |

| Dihedral Angle | 48.9° |

| Torsion Angles | C5—C6—C7—O1: 25.1° |

| O1—C7—C8—C9: 14.0° |

Antiproliferative Effects

Recent studies have demonstrated that (E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibits significant antiproliferative activity against various cancer cell lines. In particular, it has shown effectiveness against MCF-7 breast cancer cells, with IC50 values indicating potent inhibition of cell proliferation. This compound functions as a colchicine-binding site inhibitor, disrupting tubulin polymerization which is crucial for mitotic spindle formation .

The mechanism through which (E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one exerts its biological effects involves:

- Inhibition of Tubulin Polymerization : The compound interacts with the colchicine-binding site on tubulin, leading to decreased microtubule assembly and subsequent cell cycle arrest in the G2/M phase.

- Induction of Apoptosis : Flow cytometry analyses have indicated that treatment with this compound results in increased apoptosis in cancer cells, as evidenced by morphological changes and increased annexin V staining .

Study 1: Anticancer Activity

In a study focusing on various derivatives of (E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, researchers observed that compounds with similar structures exhibited IC50 values ranging from 10 to 33 nM against MCF-7 cells. The most effective derivatives were noted for their ability to inhibit tubulin polymerization and induce apoptosis .

Study 2: Structural Analysis and Activity Correlation

A comprehensive analysis involving X-ray crystallography and Hirshfeld surface analysis revealed that specific intermolecular interactions contribute to the stability of the compound's structure, which may correlate with its biological activity. Notably, weak Br⋯H and F⋯H interactions were identified as significant stabilizing factors in the crystal lattice .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-(3-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation. A base-catalyzed reaction between 4-fluorobenzaldehyde and a substituted acetophenone derivative (e.g., 3-bromoacetophenone) in ethanol with KOH (0.03 mol) at 0–50°C for 2–3 hours is common . Optimization involves adjusting reaction temperature, base concentration, and solvent polarity. For example, lower temperatures (0–5°C) may reduce side reactions, while higher ethanol volumes improve solubility. Post-synthesis purification via recrystallization (e.g., using methanol) is recommended.

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

- Methodology : The E-configuration is validated using nuclear magnetic resonance (NMR) spectroscopy. The coupling constant () between the α and β protons in H NMR typically ranges from 15–17 Hz for trans (E) isomers, compared to 10–12 Hz for cis (Z) isomers. X-ray crystallography (e.g., monoclinic space group with ) provides definitive confirmation by visualizing the planar geometry of the enone system .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology : Key techniques include:

- FT-IR : Identification of carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and C-Br vibrations at ~550–650 cm⁻¹.

- H/C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and ketone carbonyl (δ ~190 ppm).

- XRD : Determines crystal packing and intermolecular interactions (e.g., C–H···O/F/Br contacts) .

- UV-Vis : Assesses π→π* transitions in the enone system (~300–350 nm).

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s nonlinear optical (NLO) properties?

- Methodology : Replace the bromine or fluorine atoms with other halogens (e.g., Cl, I) and measure hyperpolarizability () via hyper-Rayleigh scattering or electric-field-induced second-harmonic generation (EFISHG). Comparative DFT calculations (e.g., using B3LYP/6-311++G(d,p)) predict dipole moments and polarizabilities. Studies show that electron-withdrawing groups (e.g., -Br, -F) enhance NLO activity by increasing charge transfer .

Q. What contradictions exist in crystallographic data for halogenated chalcone derivatives, and how are they resolved?

- Methodology : Non-merohedral twinning and disorder in crystal structures (e.g., due to bromine’s large atomic radius) can complicate refinement. Use twin law matrices in software like SHELXL and PLATON to model twinning. For example, in (2E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one, twin domains were resolved using the BASF parameter in refinement .

Q. How can antimicrobial activity assays be designed to evaluate this compound against drug-resistant strains?

- Methodology : Conduct minimum inhibitory concentration (MIC) tests using the broth microdilution method (CLSI guidelines). Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls. Molecular docking (e.g., AutoDock Vina) against bacterial enzyme targets (e.g., DNA gyrase) provides mechanistic insights .

Q. What discrepancies arise between experimental and computational vibrational spectra, and how are they addressed?

- Methodology : Scaling factors (0.96–0.98) are applied to DFT-calculated frequencies (e.g., B3LYP/6-31G*) to match experimental FT-IR/Raman data. For example, C=O stretching modes may deviate due to solvent effects or crystal packing. Use the Pulay equation or software like GaussSum to align peaks .

Q. How does solvent polarity affect the compound’s photophysical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.